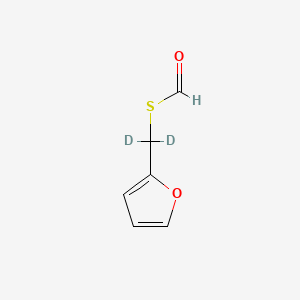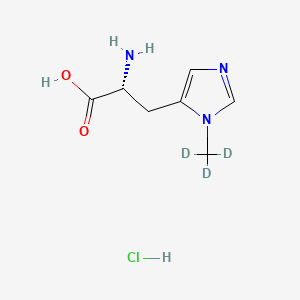
3-Methyl-D-histidine-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-D-histidine-d3 (hydrochloride) is a deuterium-labeled derivative of 3-Methyl-D-histidine hydrochloride. This compound is found in actin and myosin, which are proteins involved in muscle contraction. It is a derivative of histidine, an essential amino acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-D-histidine-d3 (hydrochloride) involves the incorporation of deuterium into 3-Methyl-D-histidine hydrochloride. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 3-Methyl-D-histidine-d3 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The product is then purified and crystallized to obtain the final compound .
化学反応の分析
Types of Reactions
3-Methyl-D-histidine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
科学的研究の応用
3-Methyl-D-histidine-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in various chemical reactions.
Biology: Studied for its role in muscle metabolism and protein turnover.
Medicine: Investigated for its potential use in metabolic studies and as a biomarker for muscle-related diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 3-Methyl-D-histidine-d3 (hydrochloride) involves its incorporation into proteins like actin and myosin. These proteins play a crucial role in muscle contraction and other cellular processes. The deuterium labeling allows for precise tracking and quantitation in metabolic studies, providing valuable insights into protein dynamics and muscle metabolism .
類似化合物との比較
Similar Compounds
3-Methyl-L-histidine-d3 (hydrochloride): Another deuterium-labeled derivative of histidine, found in actin and myosin.
Nτ-Methyl-d3-L-histidine: A similar compound used in metabolic studies and as a stable isotope-labeled standard .
Uniqueness
3-Methyl-D-histidine-d3 (hydrochloride) is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
特性
分子式 |
C7H12ClN3O2 |
|---|---|
分子量 |
208.66 g/mol |
IUPAC名 |
(2R)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m1./s1/i1D3; |
InChIキー |
VWCFOWBWRITCRS-QKBJTWEASA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=NC=C1C[C@H](C(=O)O)N.Cl |
正規SMILES |
CN1C=NC=C1CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


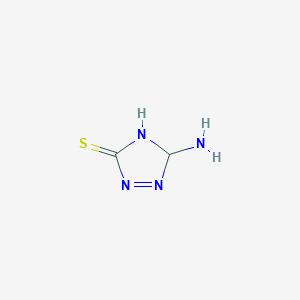
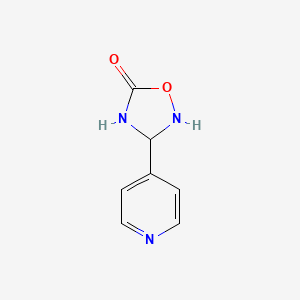
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
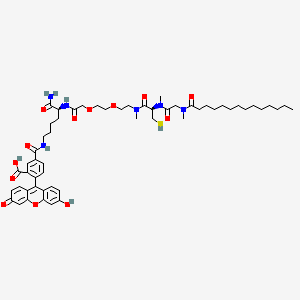
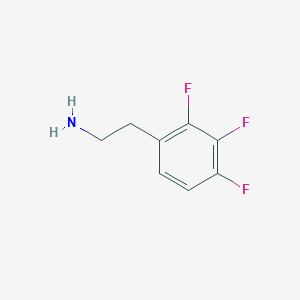
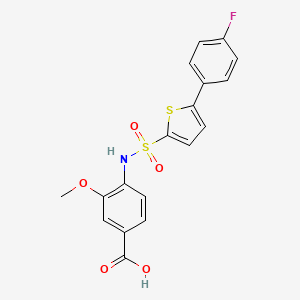
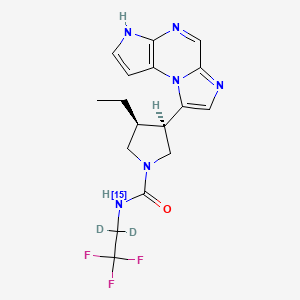
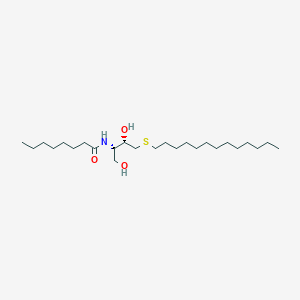
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
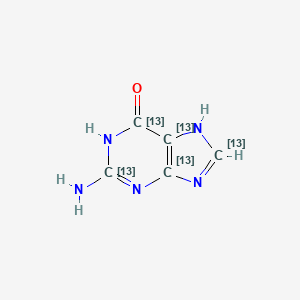
![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
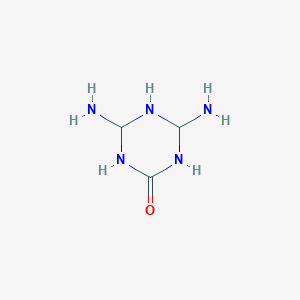
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
